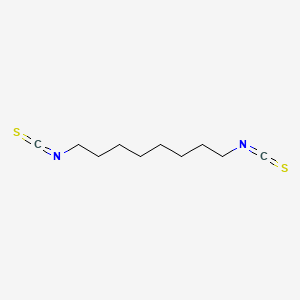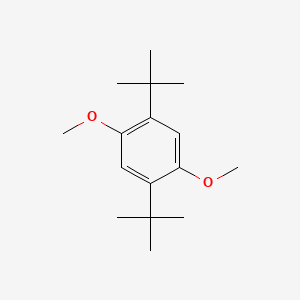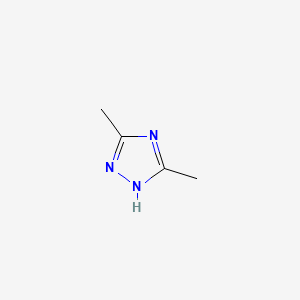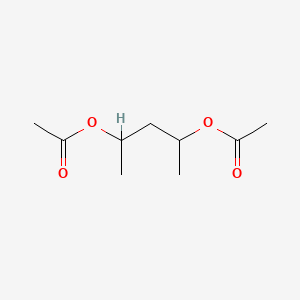
1,8-Octane diisothiocyanate
Descripción general
Descripción
1,8-Octane diisothiocyanate is a useful research compound. Its molecular formula is C10H16N2S2 and its molecular weight is 228.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Materials Science and Surface Chemistry
A study on the reactivity of 1,8-octanedithiol monolayers on gold surfaces provides insights into the stability and reactivity of related diisothiocyanate compounds in creating self-assembled monolayers (SAMs). These SAMs have increased stability due to intralayer disulfide bonds, which could be relevant for applications in nanotechnology and surface engineering (Carot et al., 2005). Similarly, the electrochemical investigation of such monolayers on gold surfaces reveals details about their structural dynamics and stability, offering insights into surface modifications for sensors or catalysts (Esplandiu et al., 2006).
Solar Cell Efficiency
The use of processing additives in bulk heterojunction (BHJ) solar cells is a critical area of research. A study examining 1,8-di(R)octanes with various functional groups, including those similar to diisothiocyanate, has shown that these additives can significantly improve solar cell efficiency by controlling the morphology of BHJ materials (Lee et al., 2008). Such findings highlight the potential of diisothiocyanate derivatives in enhancing renewable energy technologies.
Nanotechnology and Film Studies
Research on gold nanoparticle-decorated C60 films, cross-linked with octane-1,8-dithiol, indicates the possibility of using diisothiocyanate derivatives in creating functionalized nanostructures. These structures exhibit unique optical and photoelectrical properties, suggesting applications in photovoltaics and optoelectronics (Dmitruk et al., 2010).
Polymer Science
The efficient synthesis of polyethers from isosorbide, using 1,8-dibromo or dimesyl octane under microwave-assisted phase transfer catalysis, illustrates the role of diisothiocyanate analogs in polymer chemistry. Such methods lead to polymers with higher molecular weights and specific structural features, relevant for medical, pharmaceutical, and industrial applications (Chatti et al., 2002).
Mecanismo De Acción
Mode of Action
Given the lack of specific target identification, it is challenging to describe the compound’s interaction with its targets and any resulting changes .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially influence its action, but specific studies on these aspects are currently lacking .
Safety and Hazards
Direcciones Futuras
While specific future directions for 1,8-Octane diisothiocyanate were not found, diisocyanates in general are widely used in the production of polyurethanes, which have applications in many industries . Continued research into safer and more efficient methods of diisocyanate production and use is likely .
Análisis Bioquímico
Biochemical Properties
1,8-Octane diisothiocyanate plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with amino groups in proteins, leading to the formation of thiourea linkages. This interaction can result in the alteration of protein structure and function. Enzymes such as lysine residues in proteins are particularly susceptible to modification by this compound, which can lead to changes in enzyme activity and stability .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying key signaling proteins, leading to altered signal transduction. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins. This compound also affects cellular metabolism by modifying enzymes involved in metabolic pathways, leading to changes in metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. It binds to amino groups in proteins, leading to the formation of stable thiourea linkages. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the site of modification. Additionally, this compound can induce changes in gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in enzyme activity, gene expression, and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce beneficial modifications in proteins and enzymes, leading to enhanced cellular function. At high doses, this compound can cause toxic effects, including enzyme inhibition, disruption of cellular processes, and cell death. Threshold effects have been observed, where the compound exhibits different effects at varying concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in amino acid metabolism, leading to changes in metabolite levels and metabolic flux. The compound can also affect the biosynthesis and degradation of proteins by modifying key enzymes in these pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its activity and function. The compound can be localized to specific cellular compartments, where it exerts its effects on target biomolecules .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can enhance the specificity and efficacy of this compound in modifying target proteins and enzymes .
Propiedades
IUPAC Name |
1,8-diisothiocyanatooctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2S2/c13-9-11-7-5-3-1-2-4-6-8-12-10-14/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGANCPXXODGKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCN=C=S)CCCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70204856 | |
| Record name | 1,8-Octanediisothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70204856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56312-14-2 | |
| Record name | 1,8-Octanediisothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056312142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,8-Octanediisothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70204856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 56312-14-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















